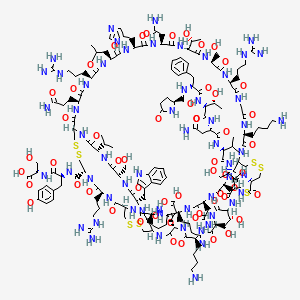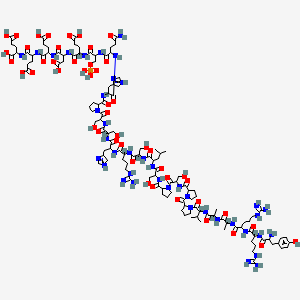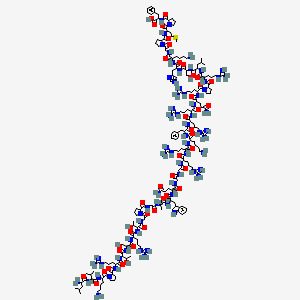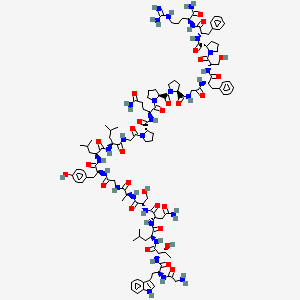![molecular formula C₄H₉BO₃ B1139685 [(E)-3-methoxyprop-1-enyl]boronic acid CAS No. 1092449-36-9](/img/structure/B1139685.png)
[(E)-3-methoxyprop-1-enyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-3-methoxyprop-1-enyl]boronic acid (MEPBA) is a boronic acid derivative that has gained attention in recent years due to its potential applications in the field of organic synthesis and drug discovery. MEPBA is a versatile compound that can be used as a building block for the synthesis of various organic molecules, including pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Novel Protecting Groups
Boronic acids have been developed as novel protecting groups for synthetic chemistry, with specific examples showing efficient protection and deprotection under mild conditions. For instance, a new boronic acid protecting group, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), demonstrates quantitative conversions in both protection and deprotection processes, facilitated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for deprotection (Jun Yan et al., 2005).
Synthesis and Chemical Properties
Boronic acids participate in the formation of complex structures, such as tetraarylpentaborates, through reactions with aryloxorhodium complexes. These compounds exhibit unique structural and chemical properties, including smooth hydrolysis reactions to yield specific products (Y. Nishihara et al., 2002).
Catalysis and Reaction Mechanisms
Boronic acids serve as catalysts or intermediates in various organic reactions, including selective coupling reactions and stereoselective synthesis. For example, Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamides and aryl boronic acids highlights the mild and efficient conditions leading to diverse product formation, with studies on kinetic isotope effects to reveal mechanisms of C-H activation and electrophilic addition (Jing Zheng et al., 2014).
Photophysical Properties
The photophysical properties of boronic acid derivatives, such as solvatochromism and quantum yield in different solvents, are studied for their potential applications in materials science and molecular recognition. The dipole moment changes and spectral variations of these compounds are analyzed to understand their behavior in various environments (G. V. Muddapur et al., 2016).
Applications in Synthesis
Boronic acids are integral in the synthesis of complex organic molecules, demonstrating applications in direct amide formation and as intermediates in multicomponent reactions. For instance, novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts have been developed for efficient direct amide formation between carboxylic acids and amines, showcasing improved reactivity under ambient conditions (K. Arnold et al., 2008).
Wirkmechanismus
Target of Action
3-Methoxy-1-propenylboronic acid, also known as [(E)-3-methoxyprop-1-enyl]boronic acid or (1E)-3-methoxy-1-propenylboronic acid, is primarily used as a reagent in organic synthesis . Its primary targets are the reactant molecules in the chemical reactions it is involved in .
Mode of Action
This compound is known to participate in catalytic protodeboronation of pinacol boronic esters, utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Biochemical Pathways
The compound is involved in various regio- and stereoselective carbon-carbon bond forming processes . These include enyne cross-metathesis and the Alder ene reaction . The compound’s boronic acid group plays a crucial role in these reactions, acting as a versatile handle for the formation of new bonds .
Pharmacokinetics
Its physical properties such as boiling point (229-230 °c) and density (0933 g/mL at 25 °C) are known .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . For example, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The efficacy and stability of 3-Methoxy-1-propenylboronic acid can be influenced by various environmental factors. These include the presence of other reagents, the temperature, and the pH of the reaction environment . For instance, its reactivity can be significantly affected by the presence of a catalyst .
Zukünftige Richtungen
Boronic acids have been widely integrated with peptides with the goal of discovering peptide ligands with novel biological activities . This effort has led to broad applications in medicinal chemistry and chemical biology, including the identification of covalent reversible enzyme inhibitors, recognition, and detection of glycans on proteins or cancer cell surface, delivery of siRNAs, development of pH responsive devices, and recognition of RNA or bacterial surfaces . This suggests that boronic acids have a promising future in the field of medicinal chemistry.
Biochemische Analyse
Biochemical Properties
The biochemical properties of [(E)-3-methoxyprop-1-enyl]boronic acid are largely defined by its boronic acid moiety. Boronic acids are known to interact with various biomolecules, particularly enzymes and proteins that contain cis-diols . These interactions are typically characterized by the formation of cyclic esters, which can result in significant changes in the biochemical activity of the interacting molecules .
Cellular Effects
For instance, they can interfere with cell signaling pathways and affect gene expression
Molecular Mechanism
The molecular mechanism of this compound is primarily based on its ability to form boronate esters with diols, a characteristic feature of boronic acids . This can lead to enzyme inhibition or activation, changes in gene expression, and other biochemical effects
Metabolic Pathways
Boronic acids can interact with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels
Transport and Distribution
Boronic acids can interact with various transporters and binding proteins, potentially influencing their localization or accumulation
Eigenschaften
IUPAC Name |
[(E)-3-methoxyprop-1-enyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO3/c1-8-4-2-3-5(6)7/h2-3,6-7H,4H2,1H3/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPMDPYJIRRSHW-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCOC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/COC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

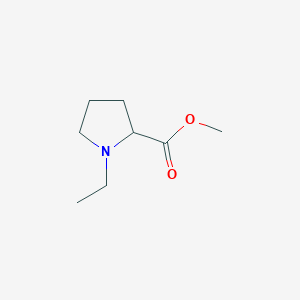


![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1139610.png)
